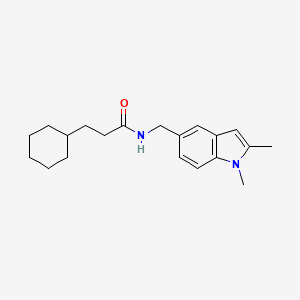

3-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O/c1-15-12-18-13-17(8-10-19(18)22(15)2)14-21-20(23)11-9-16-6-4-3-5-7-16/h8,10,12-13,16H,3-7,9,11,14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOCAIOFIJCGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide typically involves the following steps:

Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst.

Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by an indole ring substituted with a dimethyl group and a cyclohexyl moiety, which contributes to its distinct properties. The molecular formula provides insight into its reactivity and interaction with biological targets. The synthesis typically involves controlled reaction conditions to achieve high yields and purity, utilizing solvents like dichloromethane or acetone.

Biological Activities

3-Cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide has been studied for its potential pharmacological effects, particularly in the following areas:

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting its use in developing anti-inflammatory medications.

- Anticancer Properties : Preliminary studies indicate that it could modulate enzyme activity related to cancer cell proliferation, presenting opportunities for cancer treatment research.

Medicinal Chemistry

The compound's structural features position it as a candidate for drug development. Its interactions with molecular targets can be further explored to identify potential therapeutic agents.

Pharmacology

Research into the pharmacokinetics and bioavailability of this compound is essential for understanding its efficacy in clinical settings. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) will provide insights into its practical applications in medicine.

Cosmetic Formulations

Given the growing interest in natural and synthetic compounds in cosmetics, this indole derivative may serve as an active ingredient in formulations aimed at improving skin health or providing anti-aging benefits .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indole-Propanamide Derivatives

3-Cyclopentyl-N-((1,2-Dimethyl-1H-indol-5-yl)methyl)propanamide

A closely related analog, 3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide (PubChem entry), replaces the cyclohexyl group with a cyclopentyl ring .

Compound 51 (3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-indol-2-yl)-2-Methyl-N-(methylsulfonyl)propanamide)

This compound (from ) shares the indole-propanamide scaffold but incorporates a 4-chlorobenzoyl group and a methylsulfonyl substituent. The chlorine atom enhances electronegativity, while the sulfonyl group increases polarity, likely improving aqueous solubility compared to the cyclohexyl analog .

Heterocyclic Propanamide Derivatives

Compounds 7c–7f (Thiazole-Oxadiazole Propanamides)

These derivatives () feature 1,3,4-oxadiazole and 2-amino-thiazole rings instead of indole. Key differences include:

- Molecular Weight : 375–389 g/mol (vs. ~370–400 g/mol for the target compound).

- Melting Points : 134–178°C (indicative of crystalline stability due to polar oxadiazole and thiazole groups) .

- Bioactivity : Oxadiazole-thiazole hybrids exhibit antimicrobial and anti-inflammatory properties, whereas indole-propanamides may target neurological or oncological pathways.

3-[3-(1H-Indol-5-yl)-1,2,4-Oxadiazol-5-yl]-N-(5-Isopropyl-1H-1,2,4-Triazol-3-yl)propanamide

This compound () combines indole with oxadiazole and triazole rings, increasing hydrogen-bonding capacity.

Benzimidazole-Propanamide Derivatives

Copper complexes of 3,3-disulfanediyl-bis(N-((1H-benzo[d]imidazol-2-yl)methyl)propanamide) () demonstrate catalytic activity in alcohol oxidation.

Research Implications

- Cyclohexyl vs. Cyclopentyl : The cyclohexyl group in the target compound may improve lipid solubility and CNS penetration compared to its cyclopentyl analog, though at the cost of synthetic complexity .

- Indole vs. Heterocyclic Cores : Indole derivatives generally exhibit higher receptor-binding specificity than oxadiazole-thiazole hybrids but may face metabolic instability due to CYP450 oxidation .

- Substituent Effects : Polar groups (e.g., sulfonyl in Compound 51) enhance solubility but reduce bioavailability in lipophilic environments, highlighting a trade-off in drug design .

Biological Activity

3-Cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article delves into the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C_{18}H_{26}N_{2}O

- Molecular Weight : 290.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety is known to play a crucial role in binding to various receptors and enzymes, influencing multiple biological processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation, suggesting anti-inflammatory and anticancer properties.

- Receptor Modulation : It could modulate receptor activities associated with neurotransmission and pain perception.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| HCT116 (Colon Cancer) | 12.5 | |

| A2780 (Ovarian Cancer) | 18.0 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. Compounds similar to this compound have shown efficacy against viruses such as HIV and HCV.

Study on Anticancer Properties

A study conducted on the effects of indole derivatives on MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis as measured by caspase activation assays. The results indicated a dose-dependent increase in apoptotic cells, suggesting that this compound could serve as a potential lead for breast cancer therapy.

Study on Antiviral Efficacy

Another investigation into the antiviral properties of indole derivatives found that compounds structurally related to this compound inhibited viral replication in vitro with an EC50 value of approximately 10 µM against HIV. This study emphasized the importance of structural modifications in enhancing antiviral activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide?

- Answer : Synthesis typically involves multi-step organic reactions, such as amide bond formation between a cyclohexylpropanoyl chloride derivative and the 1,2-dimethylindole scaffold. Key steps include:

- Indole functionalization : Alkylation at the 5-position of the indole ring using a methylene spacer.

- Amide coupling : Reaction of the amine-functionalized indole intermediate with 3-cyclohexylpropanoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane solvent).

- Purification : Column chromatography or recrystallization to achieve >95% purity .

- Critical parameters : Temperature control (0–5°C during coupling), anhydrous solvents, and inert atmosphere to prevent side reactions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., indole C5-methyl and cyclohexyl protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H]+ ion).

- HPLC : Purity assessment using reverse-phase C18 columns (e.g., retention time ~8.8 minutes under acetonitrile/water gradient) .

- X-ray Crystallography : For absolute configuration determination (if crystalline), though this requires high-quality single crystals .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection due to potential skin/eye irritation (GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Sealed containers in dry, ventilated areas away from oxidizers.

- Disposal : Incineration via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the compound’s interaction with BRD4 bromodomains?

- Answer :

- Crystallization : Co-crystallize the compound with BRD4 bromodomain proteins (e.g., PDB ID: 5TE) using vapor diffusion methods (e.g., 20% PEG 3350, pH 7.4).

- Data collection : High-resolution (≤1.5 Å) X-ray diffraction data using synchrotron radiation.

- Refinement : SHELX programs (SHELXL for refinement, SHELXS for phasing) to model ligand-protein interactions (e.g., hydrogen bonds with Asn140, hydrophobic contacts with Leu92) .

Q. How to resolve contradictions in biological activity data across different assays?

- Answer :

- Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays).

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity if cell-based assays show variability.

- Control experiments : Test for off-target effects using gene-edited cell lines (e.g., CRISPR knockout of BRD4) .

- Example : Discrepancies in cytotoxicity may arise from differential cell permeability, resolved via logP measurements or artificial membrane assays .

Q. What computational strategies predict the compound’s metabolic stability and reactivity?

- Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., amide bonds).

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict oxidation sites.

- ADMET prediction : Tools like SwissADME to estimate bioavailability, CYP inhibition, and hERG liability .

- Case study : The indole methyl group reduces metabolic oxidation compared to unsubstituted analogs, enhancing plasma half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.